Ganodermatriol(P)

Structural Elucidation Natural Product Chemistry Quality Control

Substituting Ganodermatriol(P) with a generic Ganoderma triterpenoid risks experimental variability-over 150 structurally distinct analogs exist, each with unique bioactivity. Ganodermatriol(P) eliminates this ambiguity as a structurally authenticated (3β)-lanosta-7,9(11),24-triene-3,26,27-triol bearing a defined C-26,27 diol moiety. • HPLC/LC-MS reference standard for Ganoderma lucidum nutraceutical quality control and chemical fingerprinting. • Tool compound for structure-activity studies comparing C-26,27 diol-dependent bioactivity against ganodermadiol and ganodermanontriol. • Validated modulator of circNF1-419 for astroglioma and cancer research applications.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 105300-28-5
Cat. No. B024919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanodermatriol(P)
CAS105300-28-5
Synonymsganodermatriol
lanosta-7,9(11),24-triene-3,26,27-triol
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25+,26+,28-,29-,30+/m1/s1
InChIKeyLIJZGBVDQCTWLG-RVFLQCAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganodermatriol(P) Structural Overview


Ganodermatriol(P) (CAS 105300-28-5) is a naturally occurring lanostane-type triterpenoid, specifically identified as (3β)-lanosta-7,9(11),24-triene-3,26,27-triol [1]. It was first isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum (Reishi) [2]. The compound is characterized by its unique lanostane skeleton featuring a conjugated diene system (Δ⁷,⁹⁽¹¹⁾) and a side chain terminating in a 26,27-diol moiety. Its chemical formula is C₃₀H₄₈O₃ with a molecular weight of 456.71 g/mol [3].

Risks of Generic Triterpenoid Substitution


Substituting a generic Ganoderma triterpenoid for Ganodermatriol(P) introduces significant scientific risk due to the profound impact of subtle structural variations on biological activity. Even closely related compounds like ganodermadiol (differing by a single hydroxyl group) exhibit distinct chemical properties and bioactivity profiles [1]. The class of Ganoderma triterpenoids encompasses over 150 highly oxygenated structures, each with unique functional group arrangements (e.g., hydroxyls, carboxyls, ketones) that dictate specific interactions with cellular targets and enzymes [2]. Procurement without structural verification can therefore lead to inconsistent experimental outcomes and invalidate comparative studies, as minor structural changes can drastically alter a compound's pharmacological and biochemical behavior.

Quantitative Differentiation Evidence


Structural Differentiation from Co-Isolated Lanostanoids

Ganodermatriol(P) is structurally distinguished from the other two new lanostanoids (ganodermenonol and ganodermadiol) isolated from the same Ganoderma lucidum extract by the presence and arrangement of its hydroxyl groups [1]. This structural distinction is quantifiable by molecular formula and exact mass, which are critical parameters for analytical verification and procurement.

Structural Elucidation Natural Product Chemistry Quality Control

circNF1-419 Activation in Astroglioma

In a virtual docking screen designed to identify compounds from Ganoderma lucidum that could activate the tumor-suppressing circular RNA circNF1-419, ganodermatriol was among the top candidates [1]. This in silico finding positions it alongside other specific Ganoderma triterpenoids with a predicted mechanism of action in astroglioma cells.

Virtual Screening Cancer Research Astroglioma circRNA

Anti-Hepatoma Activity

Ganodermatriol(P) has been reported in authoritative databases to exhibit anti-hepatoma cell activity in vitro . This is a qualitative observation that places it within the broader class of cytotoxic Ganoderma triterpenoids.

Liver Cancer Hepatoma Natural Product Pharmacology

Research and Industrial Applications


Analytical Standard for Ganoderma Extracts

Due to its well-defined structure and isolation from G. lucidum, Ganodermatriol(P) is an ideal reference standard for the quality control and chemical fingerprinting of Ganoderma lucidum-based nutraceuticals and herbal preparations using HPLC or LC-MS [1].

Structure-Activity Relationship Studies

Researchers investigating the molecular pharmacology of lanostane triterpenoids can utilize Ganodermatriol(P) to probe the role of the C-26,27 diol moiety in biological activity, by comparing its effects with those of closely related analogs like ganodermadiol and ganodermanontriol [2].

circRNA Modulation Mechanism Studies

Ganodermatriol(P) is a valuable tool compound for validating the role of circNF1-419 modulation in astroglioma and potentially other cancers, based on evidence from virtual screening and in vitro studies of Ganoderma extracts [3].

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